molecular formula C17H15FN2O3S2 B6513220 3-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide CAS No. 895471-66-6

3-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide

Cat. No.: B6513220
CAS No.: 895471-66-6
M. Wt: 378.4 g/mol
InChI Key: XJBDBIFPYPTYDL-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linking a 4-fluorobenzenesulfonyl group to a 2-methyl-1,3-benzothiazole moiety. Its molecular formula is C₁₇H₁₅FN₂O₃S₂ (exact mass: ~378 g/mol, inferred from analogues in ).

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-11-19-15-10-13(4-7-16(15)24-11)20-17(21)8-9-25(22,23)14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBDBIFPYPTYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Key Structural Differences Reference
3-(4-Fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide Benzothiazole C₁₇H₁₅FN₂O₃S₂ ~378 Reference compound N/A
3-(4-Fluorobenzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide (BG01660) Oxazole C₁₃H₁₃FN₂O₄S 312.32 Oxazole replaces benzothiazole; reduced aromaticity and molecular weight
2-(2-Methyl-1,3-benzothiazol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidine C₂₂H₂₁N₅OS 403.50 Extended polycyclic core; piperazine substitution enhances basicity

Analysis :

  • The benzothiazole group in the target compound provides a larger aromatic surface compared to oxazole (BG01660), favoring interactions with hydrophobic protein pockets.
  • Pyrido-pyrimidine derivatives () exhibit higher molecular weights and complexity, likely influencing solubility and target selectivity.

Sulfonamide and Sulfonyl Group Modifications

Compound Name Substituent on Sulfonyl/Sulfonamide Molecular Formula Molar Mass (g/mol) Key Differences Reference
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide 4-Chlorobenzenesulfonamide C₁₉H₁₈ClFN₄O₂S₂ 452.95 Chlorine replaces fluorine; allyl and triazole groups increase steric bulk
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide Chlorophenyl-thiazole C₂₂H₁₆ClN₃OS 405.90 Thiazole instead of benzothiazole; lacks sulfonamide linker

Analysis :

  • Fluorine in the target compound’s sulfonyl group improves electronegativity and metabolic resistance compared to chlorine in .

Pharmacophore Linker Variations

Compound Name Linker Type Molecular Formula Molar Mass (g/mol) Implications Reference
2-[3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide (BG01690) Acetamide C₂₀H₂₀N₄O₃S 396.46 Shorter linker; methoxyphenyl group introduces polarity
Target Compound Propanamide C₁₇H₁₅FN₂O₃S₂ ~378 Longer aliphatic chain may enhance membrane permeability N/A

Analysis :

Research Implications

  • Benzothiazole vs. Oxazole/Thiazole : The benzothiazole moiety’s extended conjugation may enhance binding affinity to targets like kinases or GPCRs compared to smaller heterocycles.
  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size optimize electronic effects without steric hindrance, as seen in .
  • Linker Length : Propanamide’s three-carbon chain balances flexibility and rigidity, a critical factor in drug design.

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